molecular formula C16H17FN2O2S B2838960 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide CAS No. 920240-44-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2838960
CAS No.: 920240-44-4
M. Wt: 320.38
InChI Key: OUCQFZWOJLOAAH-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a fluorobenzothiazole group, a tetrahydrofuran group, and a cyclopropanecarboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorobenzothiazole group, the tetrahydrofuran group, and the cyclopropanecarboxamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorobenzothiazole group would likely contribute to the compound’s aromaticity, while the tetrahydrofuran group could introduce some ring strain. The cyclopropanecarboxamide group could also influence the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the conditions under which it is used. The fluorobenzothiazole group might be susceptible to nucleophilic aromatic substitution reactions, while the tetrahydrofuran group could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorobenzothiazole group could increase the compound’s polarity, while the cyclopropanecarboxamide group could contribute to its acidity .

Scientific Research Applications

Fluorine-18-labeled 5-HT1A Antagonists

A study focused on synthesizing fluorinated derivatives of WAY 100635, a compound structurally related to "N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide," for potential use in molecular imaging. These compounds were radiolabeled with fluorine-18 and evaluated for their biological properties in rats. The study found that specific derivatives exhibited desirable pharmacokinetic properties and specific binding ratios, suggesting their usefulness in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Antitumor Benzothiazoles

Another research avenue involved the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. The study devised synthetic routes to mono- and difluorinated derivatives, which showed potent cytotoxic activity in vitro against specific human cancer cell lines, indicating the potential of such compounds for pharmaceutical development (Hutchinson et al., 2001).

N-(Ferrocenylmethyl)benzene-carboxamide Derivatives

Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural motifs with "N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide," demonstrated the synthesis and characterization of these compounds. Certain derivatives exhibited cytotoxic effects against specific breast cancer cell lines, highlighting the potential application of these compounds in cancer therapy (Kelly et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not known, as it is a new or not widely studied compound .

Safety and Hazards

The safety and hazards associated with this compound are not known, as it is a new or not widely studied compound .

Future Directions

Future research on this compound could focus on determining its physical and chemical properties, studying its reactivity, and investigating potential applications .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1,4-5,10-11H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCQFZWOJLOAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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